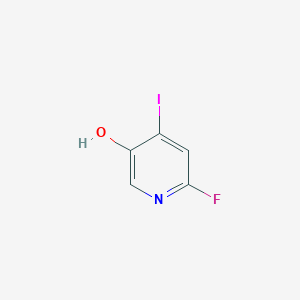
6-fluoro-4-iodopyridin-3-ol
Overview
Description
6-Fluoro-4-iodopyridin-3-ol is a chemical compound with the molecular formula C5H3FINO . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 6-fluoro-4-iodopyridin-3-ol, is a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of 6-fluoro-4-iodopyridin-3-ol is provided by Chemsrc . The molecular weight is 238.98600 .Chemical Reactions Analysis
The synthesis of fluorinated pyridines involves various chemical reactions . For instance, compounds can be obtained in a one-pot process by reacting the corresponding pyridines with F2/N2 mixture, followed by the subsequent treatment with Et3N .Scientific Research Applications
Halogen-rich Intermediates in Medicinal Chemistry
Compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been highlighted as valuable potential building blocks in medicinal chemistry. Their unique halogenation pattern makes them suitable for further chemical manipulations, allowing for the synthesis of pentasubstituted pyridines with desired functionalities. This versatility is crucial for developing novel compounds with potential pharmaceutical applications (Wu et al., 2022).
Regiochemical Flexibility in Functionalization
The deprotonation and subsequent functionalization of trihalopyridines demonstrate the regiochemical flexibility of these compounds. This flexibility enables the selective introduction of functional groups at specific positions on the pyridine ring, which is a valuable attribute in the synthesis of new chemical entities for pharmaceutical research (Bobbio & Schlosser, 2001).
Metalation and Ortho-Lithiation
The first successful metalation of aryl iodides through directed ortho-lithiation of iodopyridines has been reported, where the iodo group directs lithiation and subsequently migrates to stabilize iodolithiopyridines. This process facilitates the synthesis of various polysubstituted pyridines, potentially useful in the synthesis of complex organic molecules and fused polyaromatic alkaloids (Rocca et al., 1993).
Basicity Gradient-Driven Isomerization
Studies on halopyridines, such as 5-chloro-2,3-difluoropyridine, have demonstrated the possibility of basicity gradient-driven isomerization, leading to the formation of various structural manifolds from a common precursor. This characteristic can be exploited in synthetic chemistry for creating a range of structural variants from a single starting material (Schlosser & Bobbio, 2002).
Safety and Hazards
properties
IUPAC Name |
6-fluoro-4-iodopyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJNMERQFYKTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-iodopyridin-3-ol | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

